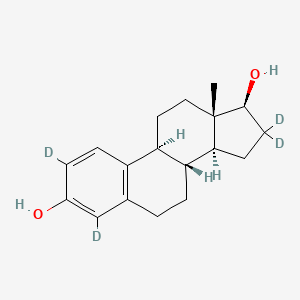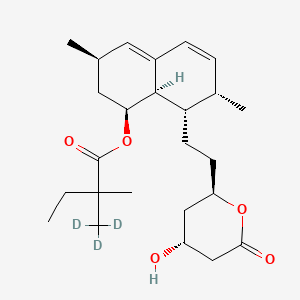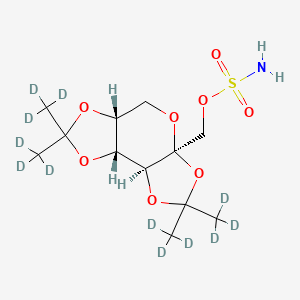
Estradiol-D4
Übersicht
Beschreibung
Estradiol-d4, also known as 17-beta-Estradiol-d4, is a deuterium-labeled form of Estradiol . Estradiol is a steroid sex hormone vital to the maintenance of fertility and secondary sexual characteristics in females . It is the major estrogen secreted by the premenopausal ovary .
Synthesis Analysis
The synthesis of 17-beta-Estradiol-d4 involves complex biochemical processes. The crystal structure of the single component form of the primary female sex hormone, 17-β-estradiol (BES), is reported, solved from single crystals obtained by sublimation .
Molecular Structure Analysis
The molecular structure of this compound is similar to that of Estradiol, with the difference being the presence of deuterium atoms . The crystal structure of the single component form of the primary female sex hormone, 17-β-estradiol (BES), is reported, solved from single crystals obtained by sublimation .
Chemical Reactions Analysis
This compound undergoes various chemical reactions. For instance, it has been reported that estradiol degradation by a E2-degrading culture and activated sludge supernatant appeared to initiate at C-17 of ring D in E2, leading to the formation of a keto group .
Wissenschaftliche Forschungsanwendungen
1. Bestimmung von Ethinylestradiol im menschlichen Plasma Estradiol-D4 wird bei der Entwicklung einer einfachen, schnellen und empfindlichen Methode zur Bestimmung von Ethinylestradiol im menschlichen Plasma mittels Flüssigchromatographie-Tandem-Massenspektrometrie verwendet {svg_1}. Das Medikament wird aus einer Plasmamatrix mit einem Thermo ScientificTM SOLATM SCX Festphasenextraktionsgerät mit einem Reversed-Phase-Protokoll extrahiert {svg_2}.
2. Analyse natürlicher Östrogene in Milch this compound wird zur gleichzeitigen Bestimmung von zwölf natürlichen Östrogenen in Milch unter Verwendung von Flüssig-Flüssig-Extraktion und Festphasenextraktion gekoppelt mit Gaschromatographie-Massenspektrometrie verwendet {svg_3}. Diese Methode ermöglicht die effektive Extraktion von zwölf natürlichen Östrogenen in kommerzieller Milch {svg_4}.
Entwicklung bioanalytischer Methoden
this compound wird als interner Standard bei der Entwicklung und Validierung von bioanalytischen Methoden verwendet {svg_5}. Beispielsweise wird es bei der Trennung von Analyt und dem internen Standard (IS) Ethinylthis compound unter Verwendung von SPE gefolgt von LLE in Plasma mit TBME verwendet {svg_6}.
Wirkmechanismus
Target of Action
Estradiol-D4 primarily targets estrogen receptors (ERs), specifically ERα and ERβ, which are nuclear hormone receptors. These receptors are widely distributed in various tissues, including the reproductive system, bones, cardiovascular system, and brain . The activation of these receptors plays a crucial role in regulating gene expression and maintaining physiological functions related to reproduction, bone density, and cardiovascular health.
Mode of Action
Upon binding to its receptors, this compound forms a receptor-ligand complex that translocates into the nucleus of the target cell. This complex then binds to estrogen response elements (EREs) on DNA, modulating the transcription of specific genes . This interaction leads to the synthesis of proteins that mediate the physiological effects of estrogen, such as cell proliferation, differentiation, and survival .
Biochemical Pathways
This compound influences several biochemical pathways, including:
These pathways collectively contribute to the regulation of cellular processes such as growth, differentiation, and apoptosis, impacting various tissues and organs.
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME):
These properties influence its bioavailability and duration of action in the body.
Result of Action
At the molecular level, this compound induces the expression of genes involved in cell proliferation, differentiation, and survival. At the cellular level, it promotes the growth and maintenance of reproductive tissues, bone density, and cardiovascular health . Additionally, it modulates the immune response and has neuroprotective effects.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors:
Safety and Hazards
Zukünftige Richtungen
Future research could focus on the immunomodulatory effects of Estradiol-d4 on epithelial cells, which are the first line of defense against incoming bacteria . Additionally, the role of this compound in the regulation of cardiac mitochondrial function and Ca2+ ion channels could be explored further .
Biochemische Analyse
Biochemical Properties
Estradiol-D4 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to upregulate IL-6 expression through the estrogen receptor β (ERβ) pathway . The nature of these interactions involves the binding of this compound to these receptors, triggering a cascade of biochemical reactions.
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, this compound is a potent neuroprotective and neurotrophic factor in adults, influencing memory and cognition, and decreasing the risk and delaying the onset of neurological diseases .
Molecular Mechanism
The mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, this compound binds to estrogen receptors, leading to the regulation of gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For example, the measurement of Estradiol in biological fluids is important in human biology .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors . This includes effects on metabolic flux or metabolite levels. For instance, in the D4 pathway, the metabolism of pregnenolone to progesterone by 3β-HSD is an irreversible reaction, and progesterone can only be further metabolised to 17-hydroxyprogesterone .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . For instance, using confocal live-cell imaging after labeling with color variants of GFP, changes in subcellular dynamics of this compound in response to estrogen were analyzed .
Eigenschaften
IUPAC Name |
(8R,9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1/i3D,7D2,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXZDWNPVJITMN-GKCQEISNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC([C@@H]4O)([2H])[2H])C)C(=C1O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you elaborate on the specific analytical techniques employed in these studies for Estradiol analysis using Estradiol-d4?
A: The research papers highlight the use of sophisticated analytical techniques coupled with this compound for precise Estradiol quantification. One study employed a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method following solid-phase extraction and liquid-liquid extraction to measure Estradiol in human plasma. [] Another study utilized gas chromatography-mass spectrometry (GC-MS) after solid-phase extraction and derivatization with N-methyl-N-(trimethylsilyl) trifluoroacetamide (MSTFA) to determine Estradiol levels in fish liver tissue. [] These methods demonstrate the versatility of this compound as an internal standard across various matrices and analytical platforms.
Q2: Beyond analytical chemistry, how else is this compound used in pharmacological research?
A: this compound is also employed in pharmacological research to investigate the pharmacokinetics of exogenously administered 17β-estradiol. [] By using the deuterated form, researchers can distinguish between administered this compound and endogenously produced Estradiol, allowing for a more accurate assessment of absorption, distribution, metabolism, and excretion profiles.
Q3: What are the advantages of using a deuterated form of Estradiol in pharmacokinetic studies?
A: Using this compound in pharmacokinetic studies offers several advantages. [] Firstly, it allows researchers to administer this compound to subjects with pre-existing Estradiol levels (like OVX mice with low endogenous Estradiol) and accurately track the administered compound. [] Secondly, the use of mass spectrometry detection, specifically selected ion monitoring (SIM), enhances the sensitivity of these studies, enabling the detection of trace amounts of this compound in complex biological samples. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602565.png)
![N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602567.png)
![Butanedioic acid, mono[(3R,5aS,6R,8aS,9R,10S,12R,12aR)-decahydro-3,6-dimethyl-9-(methyl-d3)-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] ester](/img/structure/B602574.png)
